Meta-Positioning Defines Molecular Geometry and Reactivity Profile
The compound's meta-substitution pattern is a primary differentiator from its ortho- and para-substituted isomers, which are distinct chemical entities with separate CAS numbers (1443326-09-7 and 1443345-99-0, respectively) . This positional variation leads to differences in the spatial orientation of the reactive aldehyde group relative to the bulky cyclohexylmethoxy side chain, impacting its electrophilicity and ability to participate in site-specific interactions [1].
| Evidence Dimension | Substituent Position (Aldehyde Group) |
|---|---|
| Target Compound Data | 3-position (meta) |
| Comparator Or Baseline | 2-position (ortho) and 4-position (para) |
| Quantified Difference | Qualitative difference in molecular geometry and electronic environment |
| Conditions | Structural comparison based on established IUPAC nomenclature and unique CAS registry numbers for each isomer. |
Why This Matters
The distinct meta-substitution pattern ensures that the compound's reactivity and interaction profile in a synthesis or biological assay will differ from its isomers, making it a unique tool for SAR studies or the synthesis of specific regioisomers.
- [1] Kuujia. (n.d.). Cas no 1443303-44-3 (3-(cyclohexylmethoxymethyl)benzaldehyde). View Source
